molecular formula C25H31N5O8 B13382908 MC-Gly-Gly-Phe-Gly-OH

MC-Gly-Gly-Phe-Gly-OH

Cat. No.: B13382908
M. Wt: 529.5 g/mol
InChI Key: DWPLKZYCOGLRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Gly-Gly-Phe-Gly-OH is a tetrapeptide compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Gly-Gly-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and functionality of the final product .

Chemical Reactions Analysis

Types of Reactions

MC-Gly-Gly-Phe-Gly-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MC-Gly-Gly-Phe-Gly-OH is widely used in scientific research, particularly in the following fields:

Mechanism of Action

MC-Gly-Gly-Phe-Gly-OH functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the drug. The molecular targets and pathways involved include proteases such as cathepsin B, which cleave the linker at specific peptide bonds .

Comparison with Similar Compounds

MC-Gly-Gly-Phe-Gly-OH is unique due to its specific sequence and cleavable nature. Similar compounds include:

This compound stands out due to its optimal balance of stability and cleavability, making it highly effective in targeted drug delivery systems.

Properties

Molecular Formula

C25H31N5O8

Molecular Weight

529.5 g/mol

IUPAC Name

2-[[2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C25H31N5O8/c31-19(9-5-2-6-12-30-22(34)10-11-23(30)35)26-14-20(32)27-15-21(33)29-18(25(38)28-16-24(36)37)13-17-7-3-1-4-8-17/h1,3-4,7-8,10-11,18H,2,5-6,9,12-16H2,(H,26,31)(H,27,32)(H,28,38)(H,29,33)(H,36,37)

InChI Key

DWPLKZYCOGLRPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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